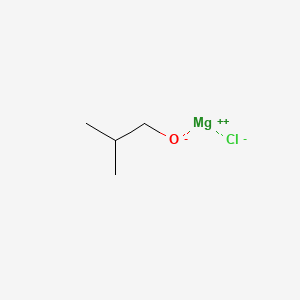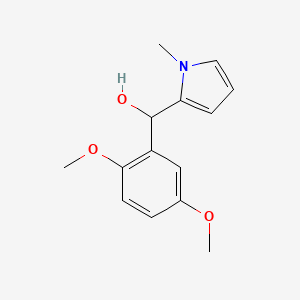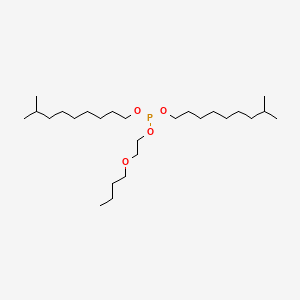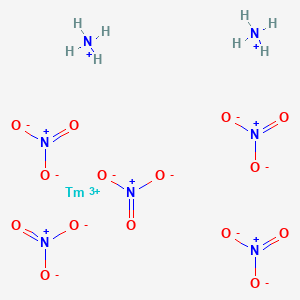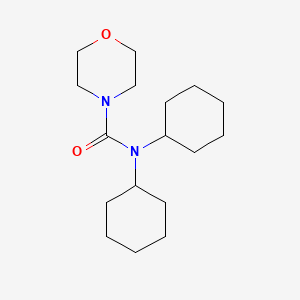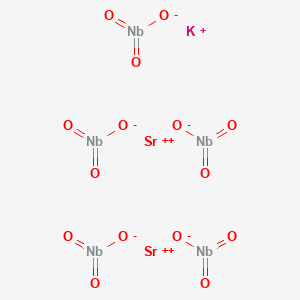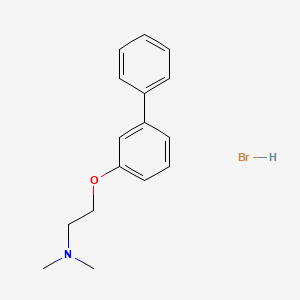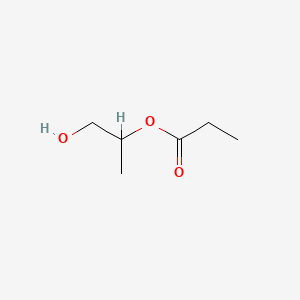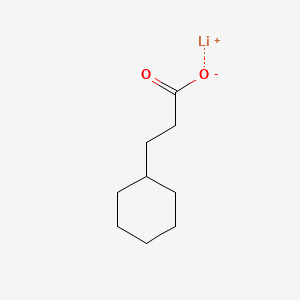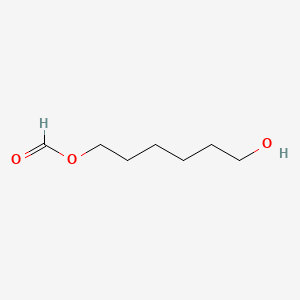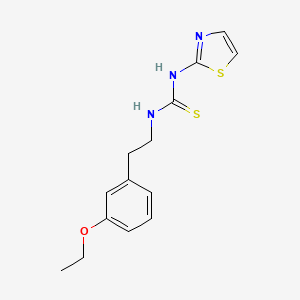
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N'-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, which significantly alters their chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to convert thiourea into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiourea derivatives, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methoxyphenyl)thiourea: This compound has similar structural features but with a methoxy group instead of an ethoxy group.
N-Allyl-N’-(3-ethoxyphenyl)thiourea: This derivative has an allyl group attached to the nitrogen atom, which alters its chemical properties.
Uniqueness
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of both ethoxy and thiazolyl groups, which confer distinct chemical reactivity and biological activity compared to other thiourea derivatives .
Propriétés
Numéro CAS |
149488-31-3 |
|---|---|
Formule moléculaire |
C14H17N3OS2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
1-[2-(3-ethoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H17N3OS2/c1-2-18-12-5-3-4-11(10-12)6-7-15-13(19)17-14-16-8-9-20-14/h3-5,8-10H,2,6-7H2,1H3,(H2,15,16,17,19) |
Clé InChI |
ZLAVJBBRIDICHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



